

Structure and properties of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

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Compound of Interest

Compound Name: 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine

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An In-Depth Technical Guide to Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride

Introduction

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a primary amine of significant interest within the pharmaceutical landscape. Its unique structural architecture, combining a rigid cyclopropyl group with an electron-rich methoxyphenyl moiety, positions it as a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).^{[1][2]} The cyclopropylamine scaffold is a well-established pharmacophore, known for its ability to act as a mechanism-based inhibitor of enzymes such as monoamine oxidases (MAO).^{[1][3][4]} This guide provides a comprehensive technical overview of the structure, properties, synthesis, potential pharmacology, and analytical methodologies for cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, designed to support research and development efforts in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Properties

The structural features of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride are key to its chemical reactivity and biological activity. The molecule consists of a central benzylic carbon atom bonded to a cyclopropyl ring, a 4-methoxyphenyl group, and an amino group, which is protonated in the hydrochloride salt form. The presence of a chiral center at the benzylic

carbon means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.

Chemical Structure

Caption: Chemical structure of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Physicochemical Properties

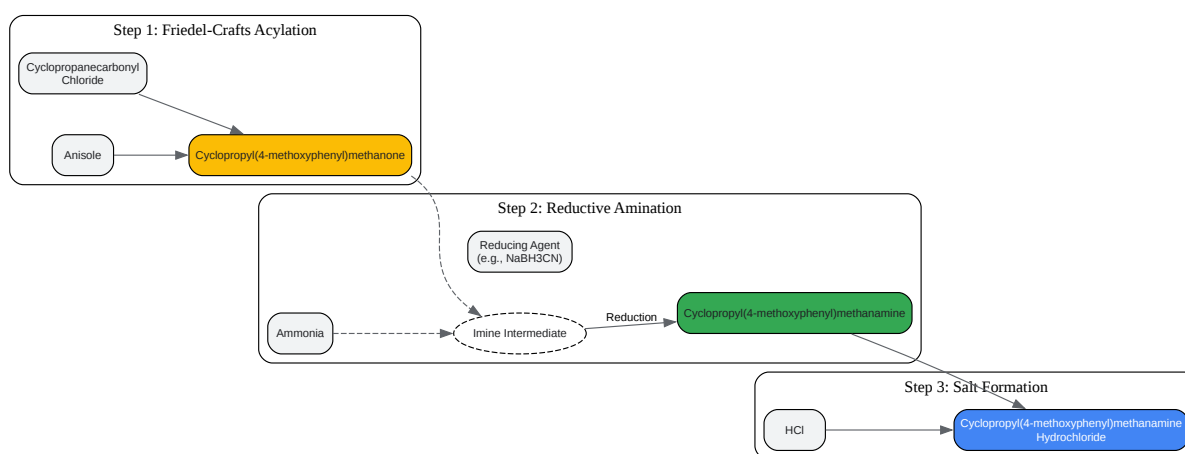
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, other parameters are predicted and should be experimentally verified.

| Property | Value | Source |
|-------------------------------|--|--------------|
| IUPAC Name | cyclopropyl(4-methoxyphenyl)methanamine; hydrochloride | |
| CAS Number | 58271-59-3 (racemate) | [5] |
| 1212831-96-3 ((R)-enantiomer) | AK Scientific | |
| 1213693-68-5 ((S)-enantiomer) | [6] | |
| Molecular Formula | C ₁₁ H ₁₆ ClNO | [1][2] |
| Molecular Weight | 213.70 g/mol | [1][2] |
| Melting Point | 213-214 °C (with decomposition) | ChemicalBook |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol. | |
| Predicted XlogP | 1.5 (for the free base) | PubChem |
| Storage Conditions | Room temperature, under inert gas | [1][2] |

Part 2: Synthesis and Characterization

The synthesis of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride can be achieved through a multi-step process starting from readily available commercial reagents. A plausible and efficient synthetic route involves the initial formation of a ketone intermediate, followed by reductive amination to yield the target primary amine, and subsequent conversion to the hydrochloride salt.

Synthetic Workflow



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Caption: Plausible synthetic workflow for cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

A Friedel-Crafts acylation is a standard and effective method for the synthesis of the ketone intermediate.^[3]

- To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anisole.
- Slowly add cyclopropanecarbonyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield pure cyclopropyl(4-methoxyphenyl)methanone.

Step 2: Reductive Amination to form Cyclopropyl(4-methoxyphenyl)methanamine

The conversion of the ketone to the primary amine can be achieved via reductive amination.

- Dissolve cyclopropyl(4-methoxyphenyl)methanone in a suitable solvent (e.g., methanol).
- Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
- Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise. The choice of a milder reducing agent is crucial to selectively reduce the intermediate imine without affecting the ketone starting material.

- Stir the reaction at room temperature until the ketone is consumed.
- Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.
- Dry and concentrate the organic extracts to obtain the crude free base of the amine.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Characterization

While specific experimental spectra for this compound are not readily available in the public domain, its structure can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (likely two doublets), a singlet for the methoxy protons, and complex multiplets for the benzylic and cyclopropyl protons. The protons on the nitrogen will likely appear as a broad singlet. In a hydrochloride salt, the NH_3^+ protons may be observable.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon (chiral center), and the carbons of the cyclopropyl ring.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

- Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) of the free base would show a prominent molecular ion peak ($[M+H]^+$) corresponding to the protonated amine.

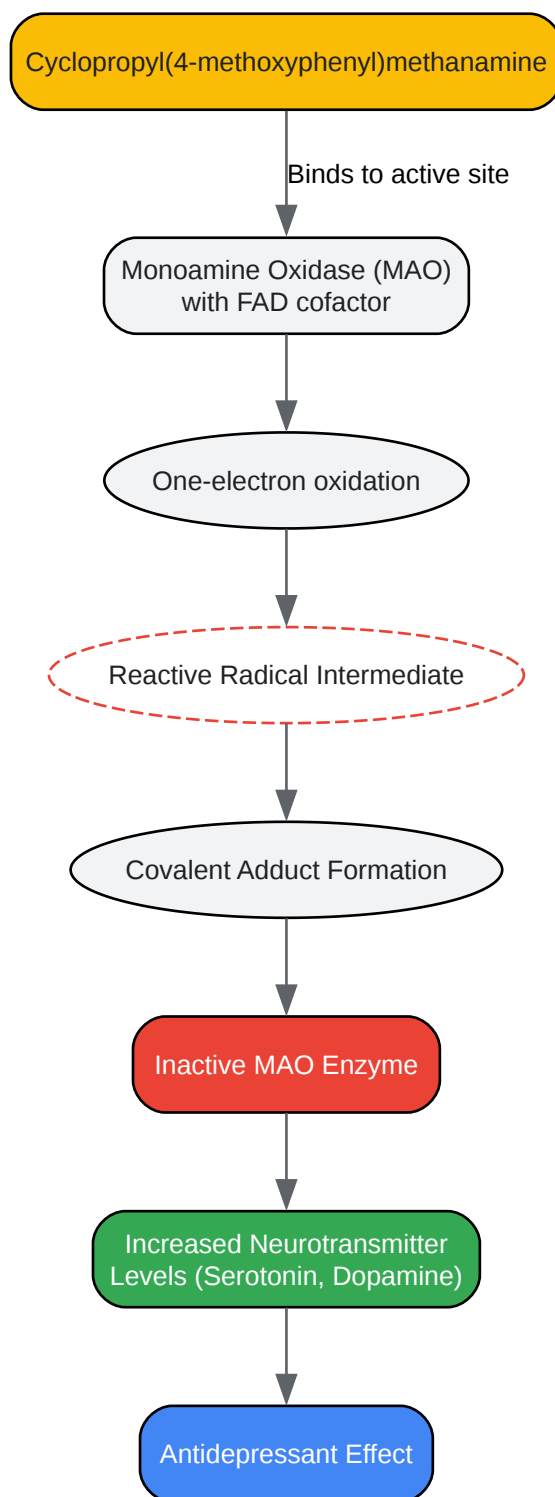
Part 3: Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in cyclopropyl(4-methoxyphenyl)methanamine hydrochloride stems from the well-documented activity of the cyclopropylamine functional group as a mechanism-based inhibitor of monoamine oxidases (MAO).^{[1][3][4]}

Monoamine Oxidase (MAO) Inhibition

MAOs are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and other neurological disorders.^{[1][3]}

The cyclopropylamine moiety can undergo a one-electron oxidation by the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to the opening of the strained cyclopropyl ring and the formation of a reactive radical intermediate. This intermediate can then form a covalent bond with the FAD cofactor or a nearby amino acid residue, resulting in irreversible inhibition of the enzyme.^{[1][3]} Derivatives of cyclopropylamine are known to exhibit selectivity for MAO-A or MAO-B, which has important therapeutic implications.^{[3][4]}



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Caption: Proposed mechanism of action via irreversible inhibition of monoamine oxidase.

Other Potential Biological Activities

While MAO inhibition is the most probable mechanism of action, the structural motifs within cyclopropyl(4-methoxyphenyl)methanamine hydrochloride suggest other potential biological activities. For instance, related cyclopropylamine derivatives have been investigated as dopamine analogues and orexin receptor antagonists.^[7] Therefore, a comprehensive pharmacological evaluation of this compound should also consider its potential interactions with other CNS targets.

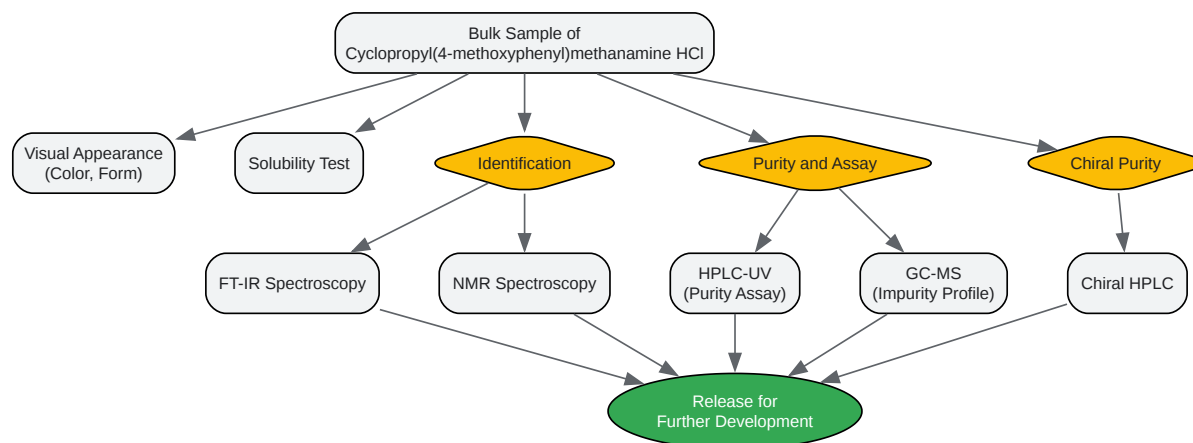
Part 4: Analytical Methodologies

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Chromatographic Methods

| Technique | Application | Key Considerations |
|-----------|--|--|
| HPLC | Purity assessment, quantification, and chiral separation. | - Reversed-Phase: C18 columns with a mobile phase of acetonitrile/water and a suitable buffer.- Chiral Separation: Chiral stationary phases (e.g., polysaccharide-based) are necessary to resolve the (R) and (S) enantiomers. ^{[8][9][10]} |
| GC-MS | Identification and quantification of the free base and related impurities. | - Derivatization: Due to the polarity of the amine, derivatization (e.g., silylation with MSTFA) is often required to improve volatility and peak shape. ^{[1][3]} - Headspace GC: Can be used for the analysis of residual solvents. |

Analytical Workflow for Quality Control



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Caption: A typical analytical workflow for the quality control of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Conclusion

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a promising building block for the development of novel CNS-active compounds. Its structural similarity to known monoamine oxidase inhibitors provides a strong rationale for its potential therapeutic applications in depression and other neurological disorders. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, its likely pharmacological mechanism, and key analytical methodologies. Further experimental work is required to fully characterize this compound, including the acquisition of detailed spectroscopic and crystallographic data, and in vitro and in vivo studies to confirm its biological activity and selectivity. Such data will be invaluable for advancing its development from a promising intermediate to a potential clinical candidate.

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